molecular formula C21H15Cl2N5OS B3741513 3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea

3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea

Cat. No.: B3741513
M. Wt: 456.3 g/mol
InChI Key: IOSIMHVNYBBPCP-UHFFFAOYSA-N
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Description

3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 3-chloro-4-methylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole ring.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 2-chlorobenzoyl isothiocyanate under basic conditions to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Substituted benzotriazole derivatives

Scientific Research Applications

3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as UV stabilizers or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can interact with metal ions or active sites of enzymes, while the thiourea moiety can form hydrogen bonds or covalent interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-chlorophenoxy)acetamide

Uniqueness

3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea is unique due to its specific combination of a benzotriazole ring and a thiourea moiety, which imparts distinct chemical properties and potential applications. The presence of chlorine atoms enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N5OS/c1-12-6-8-14(11-17(12)23)28-26-18-9-7-13(10-19(18)27-28)24-21(30)25-20(29)15-4-2-3-5-16(15)22/h2-11H,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSIMHVNYBBPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea
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3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea
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3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea
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3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea
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3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea
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3-[2-(3-Chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(2-chlorobenzoyl)thiourea

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